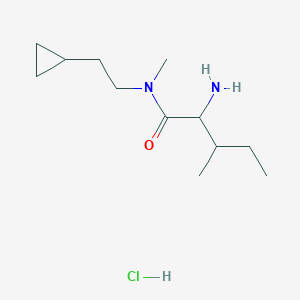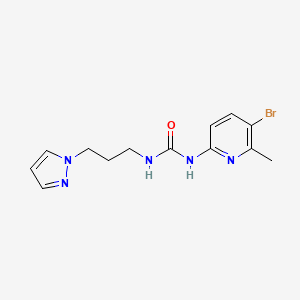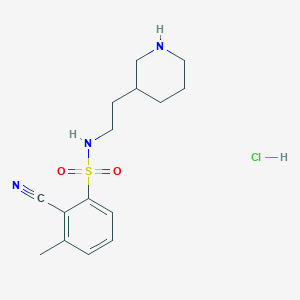![molecular formula C14H21ClN2O B7632577 N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide, commonly known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. This compound has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
Tropisetron exerts its pharmacological effects by acting as a selective serotonin 5-HT3 receptor antagonist. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes such as nausea, vomiting, and pain perception. By blocking the activity of this receptor, Tropisetron can reduce the severity and frequency of these symptoms.
Biochemical and Physiological Effects
Tropisetron has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine in the brain, which can lead to a decrease in the severity of Parkinson's disease symptoms. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Tropisetron has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-understood mechanism of action. However, there are some limitations to its use. It can be expensive, and the purity of the compound can affect the results of experiments.
Orientations Futures
There are several future directions for research on Tropisetron. One area of interest is its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. It has also been suggested that Tropisetron may have potential as an analgesic or pain reliever. Additionally, further research is needed to understand the long-term effects of Tropisetron on the brain and other organs.
Conclusion
In conclusion, Tropisetron is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has a well-understood mechanism of action and has been shown to have several biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential in the treatment of various neurological disorders and other conditions.
Méthodes De Synthèse
The synthesis of Tropisetron involves the reaction between 4-chloro-2-methylbenzylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain Tropisetron. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Tropisetron has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have a positive effect on the dopamine system, which is implicated in these disorders.
Moreover, Tropisetron has been studied for its potential use in the treatment of chemotherapy-induced nausea and vomiting. It has been shown to be effective in reducing the severity and frequency of these symptoms in cancer patients undergoing chemotherapy.
Propriétés
IUPAC Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-10(2)14(18)17-7-6-16-9-12-4-5-13(15)8-11(12)3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDCDXJTPCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)

![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)

![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)